molecular formula C11H17BO2 B1487973 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1432491-43-4

2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1487973
CAS No.: 1432491-43-4
M. Wt: 192.06 g/mol
InChI Key: MCMLWIQRCZRVNH-UHFFFAOYSA-N
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Description

2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its unique structure and utility in various chemical reactions. This compound is particularly significant in organic synthesis and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylacetylene with a suitable boronic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, and may require specific solvents and temperatures to achieve optimal yields.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

  • Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can lead to the formation of boronic acids or boronic esters.

  • Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include boronic esters, borates, and substituted boronic acids, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Chemistry: In organic chemistry, 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules

Biology: In biological research, this compound is utilized in the development of boronic acid-based sensors and probes. These sensors can detect specific biomolecules, making them useful in diagnostic applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of boronic acid-containing drugs. These drugs can interact with biological targets, such as enzymes and receptors, leading to therapeutic effects.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and stability make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism by which 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing for selective binding and modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

  • Receptors: It can interact with receptors, modulating their signaling pathways and leading to biological responses.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids, such as phenylboronic acid and pinacolboronic acid, share similar reactivity and applications.

  • Boronic Esters: Compounds like ethyl boronic acid and pinacol boronic ester are structurally related and used in similar chemical reactions.

Uniqueness: 2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This makes it particularly useful in reactions requiring high selectivity and specificity.

Properties

IUPAC Name

2-(2-cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMLWIQRCZRVNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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